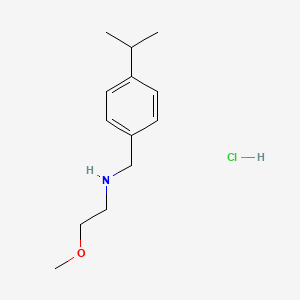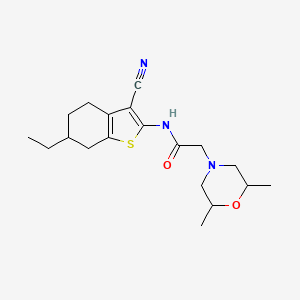![molecular formula C19H21NO3S B5300542 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline](/img/structure/B5300542.png)
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline, also known as BMSPI, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
科学的研究の応用
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). Additionally, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been found to have neuroprotective effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.
作用機序
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline exerts its therapeutic effects by inhibiting the activity of GSK-3β, which is a key regulator of various cellular processes such as glycogen metabolism, gene expression, and apoptosis. By inhibiting GSK-3β, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline can reduce the levels of pro-inflammatory cytokines and promote cell survival. Additionally, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline modulates the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. Additionally, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been found to promote cell survival and reduce apoptosis in various cell types. In terms of neurological effects, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been shown to improve learning and memory processes in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline is its high yield and purity in the synthesis process, which makes it suitable for large-scale experiments. Additionally, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been found to have low toxicity and good solubility in water, which makes it suitable for in vivo studies. However, one limitation of 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline is its limited stability in solution, which requires careful storage and handling conditions.
将来の方向性
For 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline research include investigating its therapeutic potential in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-cancer effects. Finally, the development of more stable analogs of 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline could potentially improve its therapeutic efficacy and reduce its limitations in lab experiments.
Conclusion
In conclusion, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of GSK-3β and modulation of the NMDA receptor. While it has advantages in terms of synthesis and low toxicity, it also has limitations in terms of stability. Future research directions include investigating its potential in other diseases and developing more stable analogs.
合成法
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline can be synthesized through a multi-step process that involves the reaction of 2-methylindoline with benzylsulfonyl chloride and subsequent reaction with 3-bromopropionyl chloride. The resulting product is then purified through column chromatography to obtain 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline in high yield and purity.
特性
IUPAC Name |
3-benzylsulfonyl-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-13-17-9-5-6-10-18(17)20(15)19(21)11-12-24(22,23)14-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPZCMWLHSSECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300461.png)
![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)
![3-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)
![N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5300494.png)
![N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5300496.png)


![4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5300526.png)
![(4aS*,8aS*)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5300535.png)
![3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5300547.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![(1R*,2S*)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-propylcyclopropanecarboxamide](/img/structure/B5300562.png)